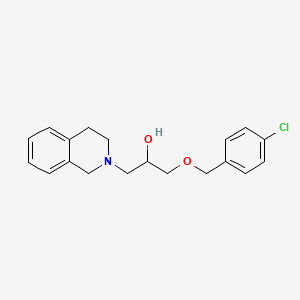

1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

CAS No.:

Cat. No.: VC14528313

Molecular Formula: C19H22ClNO2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22ClNO2 |

|---|---|

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |

| Standard InChI | InChI=1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2 |

| Standard InChI Key | XFPRVFPKQLFJBJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)CC(COCC3=CC=C(C=C3)Cl)O |

Introduction

1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a complex organic compound with the molecular formula C₁₉H₂₂ClNO. It belongs to the class of 3,4-dihydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications . The compound features a chlorobenzyl ether moiety and a dihydroisoquinoline core, contributing to its pharmacological properties.

Chemical Reactions

This compound can undergo various chemical reactions, including nucleophilic substitutions due to the chlorobenzyl group and esterification reactions involving the hydroxyl group on the propanol side. These reactions should be conducted under controlled conditions to prevent side reactions and ensure high selectivity.

Biological Activity and Potential Applications

1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is primarily recognized for its role as an allosteric modulator at dopamine receptors. It enhances receptor activity without directly activating the receptor, potentially leading to improved therapeutic outcomes in conditions like Parkinson's disease or schizophrenia. The compound's interaction with neurotransmitter systems, particularly dopaminergic and serotonergic pathways, makes it a candidate for further investigation in treating neurological disorders.

Structural Data and Identifiers

-

Molecular Formula: C₁₉H₂₂ClNO

-

CAS Number: 380192-76-7

-

PubChem CID: 2770381

-

InChI: InChI=1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | Lacks chlorobenzyl group | Moderate receptor interaction | Simpler structure |

| 1-(4-Chlorobenzyl)-3-(isoquinolin-2(1H)-yl)propan-2-ol | Similar core without dihydro group | Potentially lower activity | More stable |

| 5-Hydroxytryptamine analogs | Indole core similar to isoquinoline | Strong serotonergic activity | Direct serotonin receptor agonism |

This comparison highlights that while there are compounds with similar frameworks or functional groups, the unique combination of the chlorobenzyl ether and the specific isoquinoline structure in 1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol may confer distinct biological properties.

Research Findings and Future Directions

Experimental studies have shown that compounds with similar structures exhibit selective binding affinities and modulate receptor activity effectively. Further pharmacokinetic studies are necessary to elucidate the absorption, distribution, metabolism, and excretion profiles of this compound. Spectroscopic methods such as NMR and IR can provide insights into its properties and potential applications in scientific research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume